An In-depth Technical Guide to Octan-4-amine: Chemical Structure and Properties
An In-depth Technical Guide to Octan-4-amine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octan-4-amine, a secondary aliphatic amine, presents a simple yet important chemical scaffold. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential synthetic routes. Due to the limited availability of specific experimental data for octan-4-amine, this document primarily collates high-quality computed data and presents a representative experimental protocol for its synthesis. The information herein is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may be interested in this molecule for further investigation or as a synthetic intermediate.
Chemical Identity and Structure
Octan-4-amine, also known as 4-aminooctane, is an organic compound with the chemical formula C₈H₁₉N.[1][2][3][4] Its structure features an eight-carbon aliphatic chain with an amino group attached to the fourth carbon atom. This positioning of the amine group classifies it as a secondary amine. The IUPAC name for this compound is octan-4-amine.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | octan-4-amine[1] |
| Synonyms | 4-Aminooctane, 1-Propylpentylamine |
| CAS Number | 1117-33-5[1] |
| Molecular Formula | C₈H₁₉N[1][2][3][4] |
| Canonical SMILES | CCCCC(CCC)N[1] |
| InChI | InChI=1S/C8H19N/c1-3-5-7-8(9)6-4-2/h8H,3-7,9H2,1-2H3[1] |
| InChIKey | PSBKYMODPYHLAW-UHFFFAOYSA-N[1] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of octan-4-amine are not extensively reported in the literature. Much of the available information is based on computational models. It is described as a colorless to pale yellow liquid with a characteristic amine-like odor.[4] It is expected to be soluble in organic solvents and have limited solubility in water due to its hydrophobic alkyl chain.[4]
Table 2: Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 129.24 g/mol [1][2][3][4] |
| XLogP3-AA | 2.4 |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 5[1] |
| Topological Polar Surface Area | 26.0 Ų[1] |
| Complexity | 52.5[1] |
| Heavy Atom Count | 9[1] |
Note: The properties listed in Table 2 are computationally derived and should be used as estimates. Experimental verification is recommended.
Synthesis and Characterization
Representative Experimental Protocol: Reductive Amination of Octan-4-one
Objective: To synthesize octan-4-amine from octan-4-one via reductive amination.
Materials:
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Octan-4-one
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Ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium acetate)
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A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)
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An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
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Hydrochloric acid (for salt formation and purification, optional)
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Sodium hydroxide (B78521) (for neutralization)
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Dichloromethane or other suitable organic solvent for extraction
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Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Methodology:
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Imine Formation: Dissolve octan-4-one in the chosen solvent (e.g., methanol). Add a molar excess of the ammonia source (e.g., ammonium acetate). Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Reduction: Once imine formation is significant, add the reducing agent portion-wise to the reaction mixture. If using sodium cyanoborohydride or sodium triacetoxyborohydride, the reaction is typically carried out at room temperature. If catalytic hydrogenation is the chosen method, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a catalyst like palladium on carbon (Pd-C).
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Work-up: After the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by carefully adding water. If the reaction was acidic, neutralize the mixture with a base (e.g., sodium hydroxide solution). Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic extracts and wash with brine.
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Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude octan-4-amine can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
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Characterization: The identity and purity of the synthesized octan-4-amine should be confirmed using analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight.
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Infrared (IR) Spectroscopy: To identify the characteristic N-H stretches of the amine group.
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Biological Activity and Signaling Pathways
As of the current literature, there is no specific information available regarding the biological activity or involvement of octan-4-amine in any signaling pathways. Simple aliphatic amines are generally not associated with high-affinity interactions with biological receptors unless they are part of a more complex pharmacophore. Any biological effects would likely be non-specific and related to their basicity and lipophilicity. Researchers investigating the biological effects of this compound would be exploring a novel area of study.
Safety and Handling
As with any amine, octan-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is expected to be a skin and eye irritant. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Octan-4-amine is a simple secondary amine with a well-defined chemical structure. While specific experimental data on its properties are limited, computational data provides useful estimates for its physicochemical characteristics. Its synthesis can be achieved through established methods like reductive amination. The lack of information on its biological activity presents an opportunity for novel research. This guide serves as a starting point for scientists and researchers, providing the essential information needed for the synthesis, handling, and further investigation of octan-4-amine.
